1-(4-methylpiperidin-1-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHYLPIPERIDINO)-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE is a complex organic compound that features a piperidine ring, a pyrrole ring, and a cyclohexyl group
Vorbereitungsmethoden
The synthesis of 1-(4-METHYLPIPERIDINO)-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyrrole intermediates, followed by their coupling with the cyclohexyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(4-METHYLPIPERIDINO)-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-METHYLPIPERIDINO)-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-METHYLPIPERIDINO)-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-METHYLPIPERIDINO)-2-[1-(1H-PYRROL-1-YL)CYCLOHEXYL]-1-ETHANONE include other piperidine and pyrrole derivatives These compounds share structural similarities but may differ in their functional groups and overall reactivity
Eigenschaften
Molekularformel |
C18H28N2O |
---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-(4-methylpiperidin-1-yl)-2-(1-pyrrol-1-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C18H28N2O/c1-16-7-13-19(14-8-16)17(21)15-18(9-3-2-4-10-18)20-11-5-6-12-20/h5-6,11-12,16H,2-4,7-10,13-15H2,1H3 |
InChI-Schlüssel |
ZSAIBFDNIHTYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)CC2(CCCCC2)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.